

Application Notes and Protocols: Nitration of 4-Bromo-1-Ethoxybenzene

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Compound of Interest

Compound Name: 2-Bromo-4-ethoxy-1-nitrobenzene

Cat. No.: B1283775

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Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction in organic synthesis, enabling the introduction of a nitro group ($-\text{NO}_2$) onto an aromatic ring. This functional group is a versatile intermediate, readily converted into other functionalities such as amines, which are crucial in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. This document provides a detailed experimental protocol for the nitration of 4-bromo-1-ethoxybenzene to yield 4-bromo-1-ethoxy-2-nitrobenzene. The reaction employs a standard nitrating mixture of concentrated nitric and sulfuric acids.

The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO_2^+), which then attacks the electron-rich aromatic ring. The ethoxy group ($-\text{OEt}$) is an activating, ortho-, para-director, while the bromo group ($-\text{Br}$) is a deactivating, ortho-, para-director. The substitution pattern is therefore directed to the positions ortho to the activating ethoxy group. Due to steric hindrance, the primary product formed is 4-bromo-1-ethoxy-2-nitrobenzene.

Experimental Protocol

1. Materials and Reagents

Reagent/Material	Grade	Supplier
4-Bromo-1-ethoxybenzene	Reagent	Sigma-Aldrich
Concentrated Sulfuric Acid (H ₂ SO ₄)	98%	Fisher Scientific
Concentrated Nitric Acid (HNO ₃)	70%	VWR Chemicals
Dichloromethane (CH ₂ Cl ₂)	ACS Grade	EMD Millipore
Sodium Bicarbonate (NaHCO ₃)	Saturated Solution	LabChem
Brine (Saturated NaCl)	Saturated Solution	LabChem
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	ACS Grade	Alfa Aesar
95% Ethanol (EtOH)	Reagent	Decon Labs
Deionized Water (H ₂ O)	---	---
Ice	---	---

2. Equipment

- 100 mL Round-bottom flask
- 50 mL Dropping funnel
- Magnetic stirrer and stir bar
- Ice-water bath
- Thermometer
- 250 mL Beaker
- 250 mL Separatory funnel

- Rotary evaporator
- Apparatus for vacuum filtration
- Melting point apparatus

3. Safety Precautions

- Hazardous Chemicals: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents that can cause severe burns.^[1] This experiment must be performed in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
- Exothermic Reaction: The nitration reaction is highly exothermic. Maintaining a low temperature with an ice bath is critical to control the reaction rate and prevent the formation of unwanted byproducts, such as dinitrated compounds.^{[2][3]}

4. Step-by-Step Procedure

4.1. Preparation of the Nitrating Mixture

- In a 50 mL Erlenmeyer flask, carefully add 10 mL of concentrated sulfuric acid.
- Cool the flask in an ice-water bath to below 10°C.
- Slowly, with continuous swirling, add 10 mL of concentrated nitric acid to the cold sulfuric acid.^{[1][3]}
- Keep the nitrating mixture in the ice bath until it is ready for use.

4.2. Reaction Setup

- Dissolve 4.34 g (20 mmol) of 4-bromo-1-ethoxybenzene in 20 mL of dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stir bar.

- Cool the flask in an ice-water bath, ensuring the internal temperature is maintained between 0°C and 5°C.

4.3. Nitration Reaction

- Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 4-bromo-1-ethoxybenzene over a period of 20-30 minutes.
- Carefully monitor the internal temperature and ensure it does not rise above 10°C.[\[4\]](#)
- After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes.

4.4. Work-up and Isolation

- Carefully pour the reaction mixture into a 250 mL beaker containing 100 g of crushed ice and 100 mL of cold deionized water.
- Stir the mixture until all the ice has melted.
- Transfer the contents to a 250 mL separatory funnel.
- Separate the organic layer (bottom layer, dichloromethane).
- Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Decant the dried solution and remove the dichloromethane using a rotary evaporator.

4.5. Purification

- The resulting crude solid is purified by recrystallization.
- Dissolve the crude product in a minimum amount of hot 95% ethanol.[\[3\]](#)

- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals of 4-bromo-1-ethoxy-2-nitrobenzene by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol and dry them in a desiccator.
- Determine the mass, calculate the percentage yield, and measure the melting point of the final product.

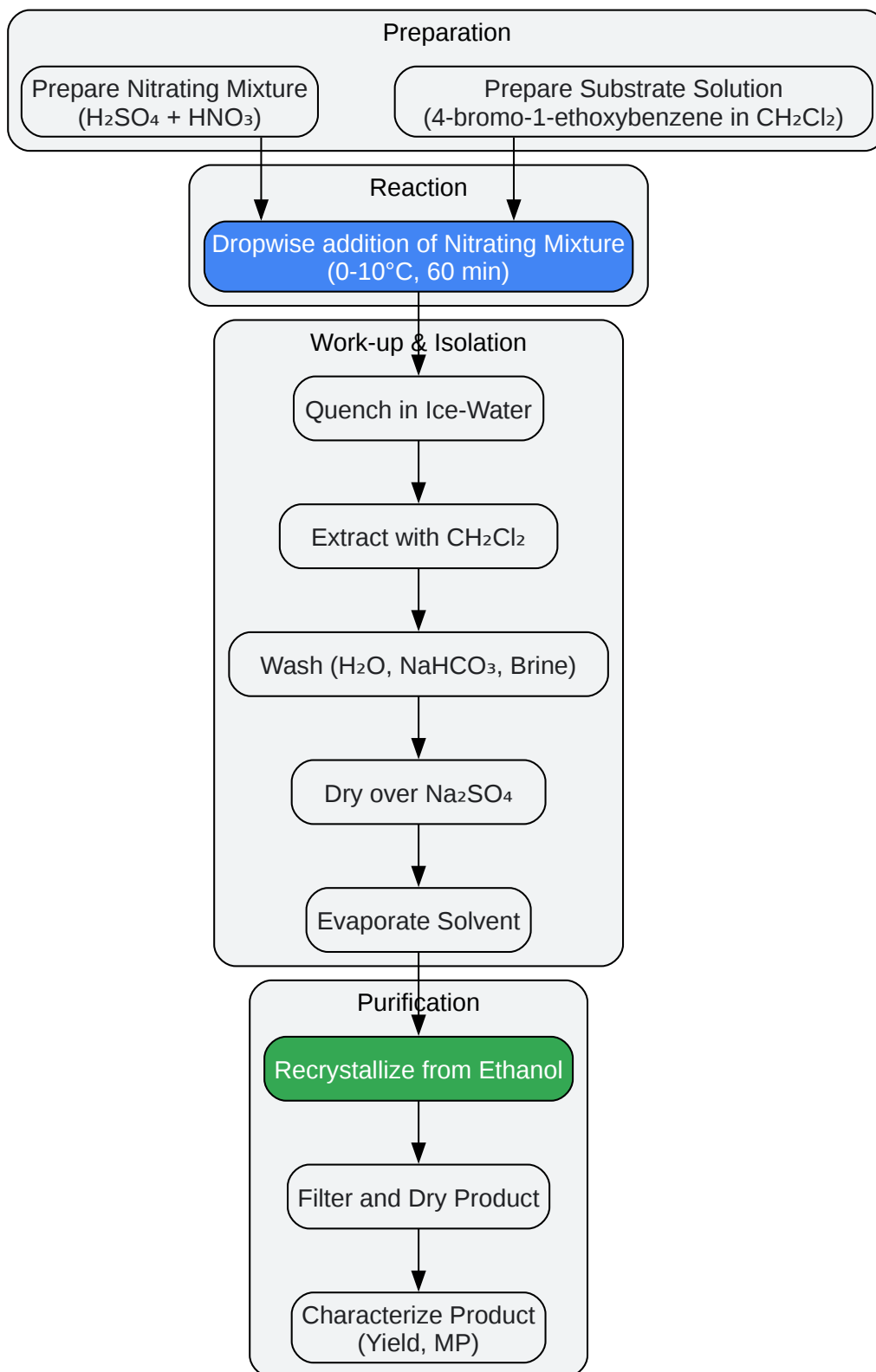
Data Presentation

Table 1: Reactant Quantities and Product Characterization

Parameter	Value	Reference/Source
Reactants		
4-Bromo-1-ethoxybenzene (Mass)	4.34 g	---
4-Bromo-1-ethoxybenzene (Molar Mass)	217.07 g/mol	PubChem
4-Bromo-1-ethoxybenzene (Moles)	0.02 mol	Calculated
Conc. Nitric Acid (Volume)	10 mL	---
Conc. Sulfuric Acid (Volume)	10 mL	---
Reaction Conditions		
Temperature	0-10 °C	Protocol
Reaction Time	60 min	Protocol
Product: 4-Bromo-1-ethoxy-2-nitrobenzene		
Molecular Formula	C ₈ H ₈ BrNO ₃	[5]
Molecular Weight	246.06 g/mol	[5][6]
Theoretical Yield	4.92 g	Calculated
Appearance	Yellow Crystalline Solid	---
Melting Point	~43-45 °C	---

Visualizations

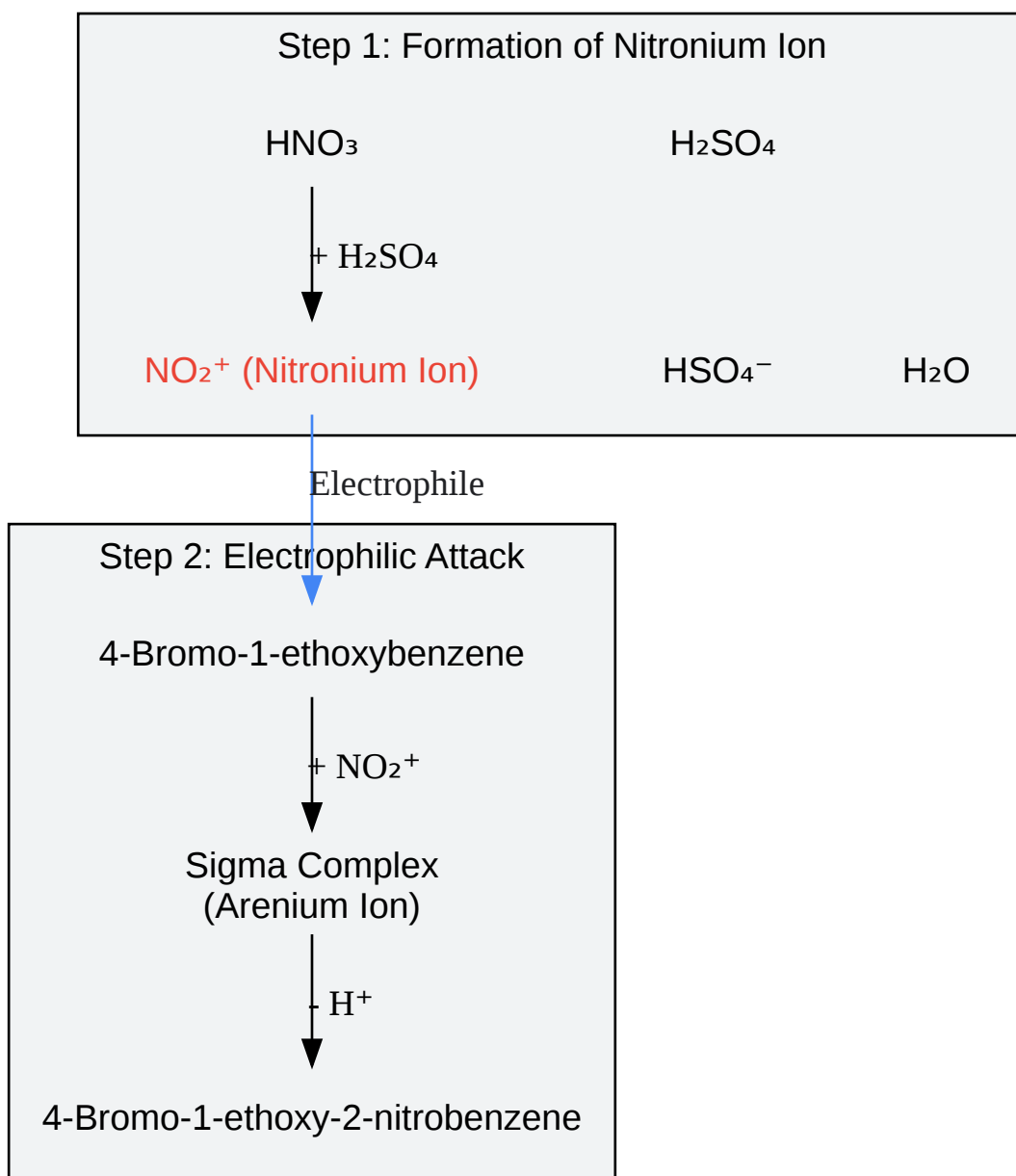
Diagram 1: Experimental Workflow for Nitration



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Caption: Workflow for the synthesis of 4-bromo-1-ethoxy-2-nitrobenzene.

Diagram 2: Reaction Mechanism



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Caption: Mechanism for electrophilic aromatic nitration.

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